2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide
Description
2,5-Dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide is a synthetic organic compound featuring a furan-3-carboxamide core substituted with methyl groups at the 2- and 5-positions. The amide nitrogen is bonded to a piperidin-4-ylmethyl group, which is further substituted at the 1-position with an oxan-4-yl (tetrahydropyran-4-yl) moiety. The molecular formula and weight can be inferred as C₁₈H₂₈N₂O₃ and 320.43 g/mol, respectively, based on structural analysis .
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-11-17(14(2)23-13)18(21)19-12-15-3-7-20(8-4-15)16-5-9-22-10-6-16/h11,15-16H,3-10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAIKLZTIWGUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring followed by the introduction of the piperidine and oxane rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine-4-carboxamide derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various carboxylic acid and amide derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Dimethyl-N-(Piperidin-4-yl)Furan-3-Carboxamide (CAS 954571-50-7)
- Structure : Differs by lacking the oxan-4-yl substitution on the piperidine ring.
- Molecular Formula : C₁₂H₁₈N₂O₂ vs. C₁₈H₂₈N₂O₃ (target compound).
- Molecular Weight : 222.29 g/mol vs. ~320.43 g/mol.
- Key Differences :
- The absence of the oxan-4-yl group reduces molecular weight and polarity.
- Simplified piperidine substitution likely decreases steric hindrance and metabolic stability compared to the target compound.
- Synthesis : Both compounds likely utilize amide coupling methodologies, but the target requires additional steps to introduce the oxan-4-yl group .
N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (Compound 67)
- Structure : Features a naphthyridine core instead of furan and a bulky adamantyl substituent.
- Molecular Weight : 422 g/mol (MH+) vs. 320.43 g/mol (target).
- The adamantyl group increases lipophilicity, which may improve membrane permeability but reduce solubility compared to the oxan-4-yl group in the target compound.
- Synthesis : Both compounds employ carboxamide bond formation, but divergent cores (naphthyridine vs. furan) necessitate distinct starting materials .
Structural and Pharmacokinetic Implications
| Parameter | Target Compound | 2,5-Dimethyl-N-(Piperidin-4-yl)Furan-3-Carboxamide | Compound 67 |
|---|---|---|---|
| Core Heterocycle | Furan | Furan | Naphthyridine |
| Amine Substituent | Oxan-4-yl-piperidinylmethyl | Piperidin-4-yl | Adamantyl-pentyl |
| Molecular Weight | ~320.43 g/mol | 222.29 g/mol | 422 g/mol |
| Polarity | Moderate (tetrahydropyran oxygen) | Low | Low (adamantyl dominates) |
| Synthetic Complexity | Higher (additional substitution) | Lower | Moderate (adamantyl coupling) |
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